3-(1H-imidazol-5-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-GLY-GLY-HIS-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to a resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product
Industrial Production Methods
Industrial production of peptides like Z-GLY-GLY-HIS-OH often employs automated peptide synthesizers, which streamline the SPPS process. These synthesizers can handle large-scale production, ensuring high purity and yield. Additionally, environmentally friendly methods, such as using water as a solvent, are being explored to reduce the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Z-GLY-GLY-HIS-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized, affecting the peptide’s biological activity.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Substitution reactions can introduce different functional groups, altering the peptide’s properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂) and other peroxides.
Reducing agents: Sodium borohydride (NaBH₄) and other hydrides.
Substitution reagents: Various alkylating agents and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of histidine derivatives with altered biological activity .
Scientific Research Applications
Z-GLY-GLY-HIS-OH has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and products
Mechanism of Action
The mechanism of action of Z-GLY-GLY-HIS-OH involves its interaction with specific molecular targets and pathways. The histidine residue plays a crucial role in binding to metal ions and other biomolecules, influencing the peptide’s biological activity. The glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations and interact with different targets .
Comparison with Similar Compounds
Similar Compounds
Z-GLY-GLY-GLY-OH: A tripeptide composed of three glycine residues.
Z-GLY-HIS-OH: A dipeptide composed of glycine and histidine.
Z-GLY-ALA-OH: A dipeptide composed of glycine and alanine
Uniqueness
Z-GLY-GLY-HIS-OH is unique due to the presence of the histidine residue, which imparts specific biological activities and metal-binding properties. This distinguishes it from other similar peptides that lack histidine or have different amino acid compositions .
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O6/c24-15(8-21-18(28)29-10-12-4-2-1-3-5-12)20-9-16(25)23-14(17(26)27)6-13-7-19-11-22-13/h1-5,7,11,14H,6,8-10H2,(H,19,22)(H,20,24)(H,21,28)(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNQBHDTOAIVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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